
(R)-N-((R)-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phosphanyl group, a sulfinamide group, and multiple aromatic rings. Its intricate molecular architecture makes it a valuable subject for studies in organic synthesis, catalysis, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the phosphanyl and sulfinamide groups. One common synthetic route starts with the preparation of the phosphanyl phenyl derivative, followed by the introduction of the sulfinamide group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The phosphanyl group can be reduced to form phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group typically yields sulfonamide derivatives, while reduction of the phosphanyl group results in phosphine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in catalytic reactions. Its unique structure allows it to coordinate with metal centers, facilitating various catalytic processes such as hydrogenation and cross-coupling reactions.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is used in the synthesis of advanced materials and specialty chemicals. Its role as a catalyst in industrial processes is particularly valuable.
Mecanismo De Acción
The mechanism of action of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal centers, forming complexes that facilitate catalytic reactions. The sulfinamide group can interact with biological macromolecules, potentially inhibiting or activating specific pathways. These interactions are crucial for the compound’s effects in both chemical and biological systems.
Propiedades
Fórmula molecular |
C27H42NOPS |
|---|---|
Peso molecular |
459.7 g/mol |
Nombre IUPAC |
N-[(R)-(2-ditert-butylphosphanylphenyl)-(3,5-dimethylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C27H42NOPS/c1-19-16-20(2)18-21(17-19)24(28-31(29)27(9,10)11)22-14-12-13-15-23(22)30(25(3,4)5)26(6,7)8/h12-18,24,28H,1-11H3/t24-,31?/m1/s1 |
Clave InChI |
KWRMNXVWUMXHOY-LZDHLTRGSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)[C@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


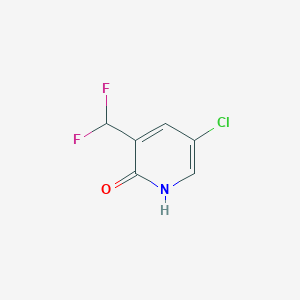





![2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13654912.png)
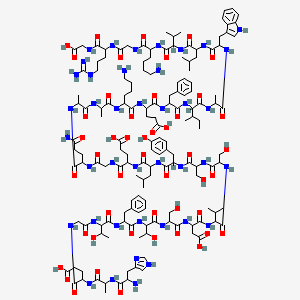
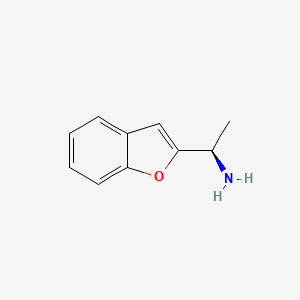
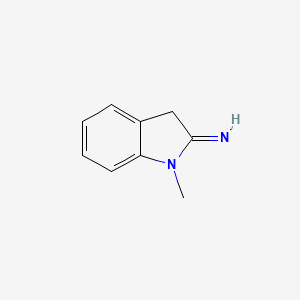
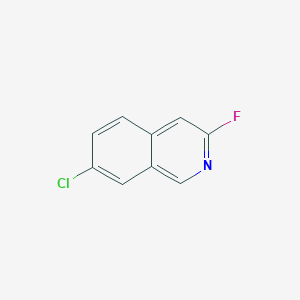
![Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13654944.png)
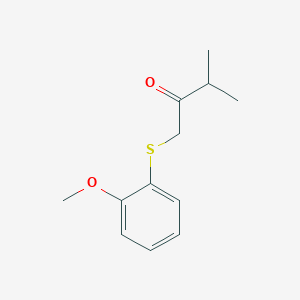
![2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde](/img/structure/B13654948.png)
